(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone
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Overview
Description
The compound “(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone” is a synthetic organic molecule that features a triazole ring, a pyrrolidine ring, and a bromo-methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
Compounds containing similar structures, such as imidazole, have been found to interact with a broad range of targets due to their diverse chemical and biological properties . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown. These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
They are metabolized by various enzymes in the liver and excreted primarily through the kidneys .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
Compounds containing a triazole ring are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
Similar compounds have been shown to have significant effects on cell function . For example, some compounds with a triazole ring have shown potent anticancer activity against human lung carcinoma (A549) and human breast cancer (MCF-7) cell lines .
Molecular Mechanism
It is known that triazole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exhibit excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C .
Dosage Effects in Animal Models
The effects of different dosages of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone in animal models have not been studied. Similar compounds have shown significant α-glucosidase inhibition activity with IC50 values ranging from 20.12 ± 0.19 µM to 24.92 ± 0.98 µM .
Metabolic Pathways
Similar compounds have been shown to inhibit enzymes such as alpha-amylase and alpha-glucosidase .
Transport and Distribution
Similar compounds have been used as ligands in Pd-catalysed Sonogashira coupling reactions .
Subcellular Localization
Similar compounds have been used in the synthesis of substituted furazans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone” typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyrrolidine Ring: This step may involve nucleophilic substitution or other coupling reactions.
Introduction of the Bromo-Methoxyphenyl Group: This can be done via electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the triazole ring.
Reduction: Reduction reactions could target the carbonyl group or the triazole ring.
Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with triazole and pyrrolidine rings are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinally, such compounds may be investigated for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chloro-5-methoxyphenyl)methanone
- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-ethoxyphenyl)methanone
Uniqueness
The uniqueness of “(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromo-5-methoxyphenyl)methanone” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c1-21-11-2-3-13(15)12(8-11)14(20)18-6-4-10(9-18)19-7-5-16-17-19/h2-3,5,7-8,10H,4,6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJRKTLZDSGJIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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